molecular formula C16H22N2O3S B2750984 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941932-45-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2750984
CAS No.: 941932-45-2
M. Wt: 322.42
InChI Key: TXVVOFWFXCUKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is an organic compound that belongs to the class of phenylpiperidines. This compound is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a cyclohexanecarboxamide moiety. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide stands out due to its unique combination of a phenylpiperidine skeleton with a cyclohexanecarboxamide moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVVOFWFXCUKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.